molecular formula C9H19Cl3N4 B1460547 1-[(5-Methyl-1h-imidazol-4-yl)methyl]piperazine trihydrochloride CAS No. 2173092-60-7

1-[(5-Methyl-1h-imidazol-4-yl)methyl]piperazine trihydrochloride

Cat. No. B1460547
CAS RN: 2173092-60-7
M. Wt: 289.6 g/mol
InChI Key: OCRUCXPYLGORNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole derivatives can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include the use of 2-lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .


Molecular Structure Analysis

The molecular structure of “1-[(5-Methyl-1h-imidazol-4-yl)methyl]piperazine trihydrochloride” is represented by the InChI code: 1S/C8H14N4.3ClH/c1-3-12(4-2-9-1)6-8-5-10-7-11-8;;;/h5,7,9H,1-4,6H2,(H,10,11);3*1H .


Chemical Reactions Analysis

The alcohols derived from “this compound” can be converted into carbonyl compounds via the corresponding quaternary salts .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 275.61 . It is stored at room temperature .

Scientific Research Applications

Anti-inflammatory Activity

A study by Ahmed, Molvi, & Khan (2017) synthesized a set of compounds with piperazine and imidazole structures, evaluating their anti-inflammatory activity both in vitro and in vivo. Compounds AR-45a and AR-55a showed significant in vitro anti-inflammatory activity, demonstrating the potential of such compounds in developing anti-inflammatory therapies.

Antidiabetic Potency

Research by Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds, with specific derivatives showing potent antidiabetic activity in a rat model of type II diabetes. This indicates the relevance of piperazine-imidazole compounds in diabetes research.

Antibacterial and Antifungal Activities

A study conducted by Gan, Fang, & Zhou (2010) on azole-containing piperazine derivatives revealed moderate to significant antibacterial and antifungal activities, with certain compounds showing broad-spectrum antimicrobial efficacy.

Synthesis and Biological Evaluation

Rajkumar, Kamaraj, & Krishnasamy (2014) synthesized and characterized piperazine derivatives for their antimicrobial activities, finding several compounds with excellent antibacterial and antifungal effects.

Antimycobacterial Activity

Jallapally et al. (2014) designed piperazine-thiosemicarbazone hybrids targeting Mycobacterium tuberculosis, identifying compounds with potent antitubercular agents at low toxicity levels.

Safety and Hazards

The compound is classified under GHS07 and has the signal word ‘Warning’. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.3ClH/c1-8-9(12-7-11-8)6-13-4-2-10-3-5-13;;;/h7,10H,2-6H2,1H3,(H,11,12);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRUCXPYLGORNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCNCC2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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